(2-Bromo-5-nitrophenyl)-phenylmethanol
Description
(2-Bromo-5-nitrophenyl)-phenylmethanol is a benzylic alcohol derivative characterized by a phenylmethanol backbone substituted with bromo (-Br) and nitro (-NO₂) groups at the 2- and 5-positions of the aromatic ring, respectively. The bromo and nitro substituents confer unique electronic and steric properties, influencing its reactivity in cross-coupling reactions, nucleophilic substitutions, and catalytic processes .
Properties
CAS No. |
183110-86-3 |
|---|---|
Molecular Formula |
C13H10BrNO3 |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
(2-bromo-5-nitrophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10BrNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
CMJAWXOSAGCYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Bromo-5-nitrobenzaldehyde
- Starting materials: 2-Bromo-5-nitrobenzaldehyde and phenylmagnesium chloride.
- Procedure: The Grignard reagent (phenylmagnesium chloride) is added to a solution of 2-bromo-5-nitrobenzaldehyde under anhydrous conditions, typically in ether or tetrahydrofuran (THF).
- Reaction: The nucleophilic phenyl group attacks the aldehyde carbonyl carbon, forming the corresponding alkoxide intermediate.
- Work-up: Acidic aqueous work-up protonates the alkoxide to give this compound.
- Purification: The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 10:1 to 1:1 ratios) to yield the pure secondary alcohol as a solid.
Characterization and Yield
- Typical yields for such reactions range from 50% to 70%, depending on reaction conditions and purity of reagents.
- The product is characterized by:
- [^1H NMR](pplx://action/followup): Aromatic protons and the characteristic methine proton adjacent to the hydroxyl group.
- [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons and the carbon bearing the hydroxyl group.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.
- Melting Point: Consistent with literature values for similar compounds.
Alternative Synthetic Routes and Catalytic Methods
Oxidation and Reduction Steps
Starting from 2-bromoaryl ketones, reduction with sodium triacetoxyborohydride or other selective hydride reagents can yield secondary alcohols with high stereoselectivity. This approach may be useful if the ketone precursor is more accessible or stable.
Data Table Summarizing Preparation Conditions and Outcomes
| Step | Starting Material | Reagents/Conditions | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|---|---|
| 1 | 2-Bromo-5-nitrobenzaldehyde | Phenylmagnesium chloride, anhydrous THF | 50-70 | Column chromatography (petroleum ether/ethyl acetate) | ^1H NMR, ^13C NMR, HRMS, Melting Point |
| 2 | 2-Bromoaryl ketone (alternative) | Sodium triacetoxyborohydride reduction | 60-75 | Column chromatography | ^1H NMR, Chiral HPLC, HRMS |
| 3 | Allylboration + Pd-catalyzed cyclization (related) | Chiral BINOL phosphoric acid, Pd catalyst | 19-90 (varies) | Chromatography | Chiral HPLC, NMR, HRMS |
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitrophenyl)-phenylmethanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Chromium trioxide, sulfuric acid.
Major Products Formed
Reduction: (2-Amino-5-nitrophenyl)-phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives.
Oxidation: (2-Bromo-5-nitrophenyl)-benzaldehyde.
Scientific Research Applications
Chemistry
(2-Bromo-5-nitrophenyl)-phenylmethanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitrophenyl)-phenylmethanol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The presence of -NO₂ and -Br in this compound significantly lowers the electron density of the aromatic ring compared to analogs like phenylmethanol, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) .
- Steric Effects: The ortho-bromo substituent in this compound introduces steric hindrance, which can slow down reactions at the benzylic position compared to para-substituted analogs .
- Fluorine Substitution: The -F group in (4-Bromo-5-fluoro-2-nitro-phenyl)-methanol increases electrophilicity and alters adsorption energies in sensing applications, as demonstrated in luminescent MOF-based detectors .
Spectroscopic and Analytical Data
- NMR Spectroscopy: The benzylic -CH₂OH group in this compound resonates at δ 4.6–4.9 ppm in ¹H-NMR, similar to other substituted phenylmethanols (e.g., δ 4.67 ppm for 4-(trifluoromethyl)phenylmethanol) . Nitro groups cause deshielding of adjacent protons, shifting aromatic signals downfield (δ 7.5–8.5 ppm) compared to unsubstituted phenylmethanol (δ 7.2–7.6 ppm) .
- UV-Vis Absorption: The nitro group in this compound absorbs strongly at 220–240 nm, overlapping with MOF-based sensors’ excitation wavelengths, enabling fluorescence quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
